molecular formula C17H13N3OS2 B2433809 N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681170-51-4

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2433809
CAS No.: 681170-51-4
M. Wt: 339.43
InChI Key: GBJAKXSHXZFYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. . This particular compound features a benzothiazole core, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The presence of the cyanoethylthio and carboxamide groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Cyanoethylthio Group: The cyanoethylthio group can be introduced via a nucleophilic substitution reaction using a cyanoethylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The benzothiazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The unique combination of the cyanoethylthio and carboxamide groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and specificity.

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c18-8-3-9-22-15-5-2-1-4-14(15)20-17(21)12-6-7-13-16(10-12)23-11-19-13/h1-2,4-7,10-11H,3,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJAKXSHXZFYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.